molecular formula C9H7BrN2O2 B1396871 Methyl 6-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate CAS No. 1342811-51-1

Methyl 6-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate

Cat. No. B1396871
CAS RN: 1342811-51-1
M. Wt: 255.07 g/mol
InChI Key: GGPCLKVZVKAFNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 6-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate” is a chemical compound with the molecular formula C7H5BrN2 . It is a derivative of 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic Acid and is used as a reagent in the synthesis of various compounds .


Synthesis Analysis

The synthesis of “this compound” and its derivatives involves a series of chemical reactions . The specific synthesis process can vary depending on the desired end product .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolopyridine core with a bromine atom at the 6-position . The InChI code for this compound is 1S/C7H5BrN2/c8-6-2-1-5-3-4-9-7(5)10-6/h1-4H, (H,9,10) .


Chemical Reactions Analysis

“this compound” can undergo various chemical reactions, particularly in the presence of suitable catalysts . For instance, it can be used as a reagent in the synthesis of azetidinylpiperidine derivatives .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 197.03 . The compound should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Antibacterial Activity

A study by Toja et al. (1986) synthesized a series of compounds related to Methyl 6-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate and found that one of these compounds exhibited antibacterial activity in vitro. This suggests potential uses in developing antibacterial agents.

Synthesis Techniques

Nechayev et al. (2013) Nechayev et al. (2013) described an efficient synthesis method for a related compound, demonstrating the versatility and potential for synthesizing a range of derivatives for various applications.

Functionalization for Agrochemicals

Minakata et al. (1992) Minakata et al. (1992) studied the functionalization of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) to produce new compounds for agrochemical applications. This indicates potential agricultural uses of derivatives of this compound.

Tumor Cell Growth Inhibition

Queiroz et al. (2011) Queiroz et al. (2011) synthesized novel derivatives of this compound and evaluated their growth inhibitory activity on tumor cell lines, showing promising results in cancer research.

Antitumor Activity in Mesothelioma Models

Carbone et al. (2013) Carbone et al. (2013) synthesized new nortopsentin analogues, 1H-pyrrolo[2,3-b]pyridine derivatives, and found significant tumor volume inhibition in peritoneal mesothelioma models, highlighting its potential in cancer treatment.

Safety and Hazards

“Methyl 6-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate” is classified as a dangerous substance. It carries the GHS hazard pictograms GHS05, GHS07, and GHS09 . The hazard statements associated with this compound include H302-H317-H318-H411 , indicating that it is harmful if swallowed, may cause an allergic skin reaction, causes serious eye damage, and is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)6-4-11-8-5(6)2-3-7(10)12-8/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPCLKVZVKAFNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=C1C=CC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 6-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 6-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Methyl 6-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 6-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 6-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.